molecular formula C21H17N3O4 B3862535 2-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide

2-(benzyloxy)-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No. B3862535
M. Wt: 375.4 g/mol
InChI Key: ZTYRONCZJQFYSK-HYARGMPZSA-N
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Description

The compound “2-(benzyloxy)-N’-(3-nitrobenzylidene)benzohydrazide” is an organic compound. It likely contains a benzohydrazide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The benzohydrazide group would likely contribute to the stability of the molecule, while the benzyloxy and nitrobenzylidene groups could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups could all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies or data. If it has biological activity, the mechanism could depend on a variety of factors, including the specific target in the body and the chemical properties of the compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it has biological activity, it could be studied for potential use in medicine or other fields .

properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21(23-22-14-17-9-6-10-18(13-17)24(26)27)19-11-4-5-12-20(19)28-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRONCZJQFYSK-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylmethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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